N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dipropylamino Group: The dipropylamino group is introduced through a Mannich reaction, where the indole nucleus reacts with formaldehyde and dipropylamine.
Formation of the Hydrazide Moiety: The hydrazide moiety is introduced by reacting the indole derivative with hydrazine hydrate.
Final Coupling Reaction: The final step involves the coupling of the indole hydrazide with 2-(2-methoxyphenoxy)acetic acid under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and alkoxides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Scientific Research Applications
N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives, such as:
N’-{1-[(Dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide: This compound has a similar structure but with a benzohydrazide moiety instead of the 2-(2-methoxyphenoxy)acetohydrazide moiety.
N’-{1-[(Dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-pyridinecarbohydrazide: This compound features a pyridinecarbohydrazide moiety, offering different biological activities and applications.
N’-{1-[(Dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide: This compound has an isopropyl-substituted phenoxy group, which may influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H30N4O4 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H30N4O4/c1-4-14-27(15-5-2)17-28-19-11-7-6-10-18(19)23(24(28)30)26-25-22(29)16-32-21-13-9-8-12-20(21)31-3/h6-13,30H,4-5,14-17H2,1-3H3 |
InChI Key |
HPBSEXYDAKRRKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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